2-Chloro-5-methoxybenzimidazole
Overview
Description
2-Chloro-5-methoxybenzimidazole is a heterocyclic aromatic compound with the molecular formula C8H7ClN2O. It is characterized by the presence of a chlorine atom and a methoxy group attached to a benzimidazole ring. This compound is known for its applications in various chemical processes and has been studied for its potential pharmacological properties .
Mechanism of Action
Target of Action
2-Chloro-5-methoxybenzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse anticancer activities The anticancer activity of benzimidazoles is influenced by the substitution pattern around the nucleus, with the linker group and substitutions at N-1, C-2, C-5, and C-6 positions contributing significantly .
Mode of Action
Benzimidazoles, in general, are known to interact with eukaryotic cytoskeletal protein, tubulin . This interaction can lead to changes in cell division and growth, particularly in cancer cells .
Biochemical Pathways
Given its structural similarity to other benzimidazoles, it may influence pathways related to cell division and growth, particularly in cancer cells .
Pharmacokinetics
The molecular weight of 18261 suggests that it may have suitable properties for bioavailability.
Result of Action
Given its structural similarity to other benzimidazoles, it may have potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxybenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by chlorination and methoxylation reactions. One common method includes the reaction of 2-chloroaniline with methoxybenzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as metal triflates or oxidizing agents like hydrogen peroxide may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methoxybenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form amines or other derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted benzimidazoles.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in amines or other reduced derivatives .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-5-methylbenzimidazole
- 2-Chloro-5-nitrobenzimidazole
- 2-Chloro-5-aminobenzimidazole
Comparison: 2-Chloro-5-methoxybenzimidazole is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and pharmacological activities. For instance, the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-chloro-6-methoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGYQOERIOABX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333915 | |
Record name | 2-Chloro-5-methoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-54-5 | |
Record name | 2-Chloro-5-methoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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